N-Ethyl-3-(ethylamino)propanamide
Description
Contextualizing N-Ethyl-3-(ethylamino)propanamide within Propanamide Chemistry
Propanamides, in general, are recognized for their versatile chemical properties and wide-ranging applications. They are typically synthesized through a condensation reaction between a carboxylic acid and an amine. A notable characteristic of propanamides is their higher boiling points compared to their corresponding carboxylic acids, a result of strong hydrogen bonding capabilities. chemeo.com This property, along with their polarity, often renders them soluble in water, making them suitable for various chemical reactions. chemeo.com
The presence of both an amide and an amine group in this compound suggests it may share these fundamental propanamide characteristics while also exhibiting unique reactivity due to the additional amino group. This dual functionality can be a point of interest for synthetic chemists.
Academic Relevance and Research Trajectory of this compound
While extensive research specifically on this compound is not widely documented in publicly available literature, its structural motifs are present in various compounds of research interest. The academic relevance of this specific compound is currently centered on its availability as a research chemical. scbt.com
The research trajectory for compounds like this compound is often tied to the exploration of new synthetic methodologies and the investigation of their potential applications in fields such as materials science and medicinal chemistry. The presence of multiple reactive sites within the molecule allows for a variety of chemical modifications, opening avenues for the creation of novel derivatives with potentially interesting properties.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H16N2O |
| Molecular Weight | 144.22 g/mol scbt.com |
| PubChem CID | 28307198 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-3-(ethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-8-6-5-7(10)9-4-2/h8H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKNTVDDUSWEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(=O)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299487 | |
| Record name | N-Ethyl-3-(ethylamino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31035-72-0 | |
| Record name | N-Ethyl-3-(ethylamino)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31035-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-3-(ethylamino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodologies for N Ethyl 3 Ethylamino Propanamide
Diverse Synthetic Routes to N-Ethyl-3-(ethylamino)propanamide
The synthesis of this compound can be approached through several established reaction pathways, each offering distinct advantages in terms of starting materials, efficiency, and scalability. The primary methods include amidation, reductive amination, and nucleophilic substitution, which can be combined in multi-step sequences to generate a wide array of analogues.
Amidation Reactions in the Synthesis of this compound
Amidation is a direct and common method for forming the central amide bond in this compound. arcjournals.org This involves the reaction of a carboxylic acid or its activated derivative with an amine. masterorganicchemistry.com
One of the most straightforward approaches is the coupling of a carboxylic acid with an amine using a dehydrating agent. masterorganicchemistry.com For the synthesis of the target compound, 3-(ethylamino)propanoic acid would be reacted with ethylamine (B1201723) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.com These reagents activate the carboxylic acid to form an "active ester," which is then susceptible to nucleophilic attack by the amine. masterorganicchemistry.com
Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride. masterorganicchemistry.com Reacting 3-(ethylamino)propanoyl chloride with ethylamine provides a high-yield route to the desired amide. This method avoids the equilibrium limitations of direct amidation but requires an extra step to prepare the acyl chloride, often using reagents like thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.org
A third pathway involves the aminolysis of esters. Esters can react with amines to form amides, a reaction that can be catalyzed by various substances to proceed under milder conditions. arcjournals.org
Table 1: Amidation Strategies
| Starting Material 1 | Starting Material 2 | Key Reagent/Catalyst | Product |
| 3-(Ethylamino)propanoic Acid | Ethylamine | DCC or EDC | This compound |
| 3-(Ethylamino)propanoyl Chloride | Ethylamine | (none required) | This compound |
| Ethyl 3-(ethylamino)propanoate | Ethylamine | e.g., Lewis Acids | This compound |
Reductive Amination Strategies for this compound Derivatives
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for synthesizing the amine portions of this compound precursors or analogues. jocpr.com The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. jocpr.commasterorganicchemistry.com
This strategy is highly versatile, allowing for the installation of various alkyl groups onto an amine with high selectivity, thereby avoiding the common problem of multiple alkylations seen in direct alkylation with alkyl halides. masterorganicchemistry.com A range of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they can selectively reduce the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.com
For example, the 3-(ethylamino) moiety could be constructed by reacting 3-oxopropanoic acid or its ester with ethylamine, followed by reduction. More complex analogues can be created by choosing different carbonyl compounds and amines. masterorganicchemistry.com
Table 2: Examples of Reductive Amination for Amine Synthesis
| Carbonyl Compound | Amine | Reducing Agent | Amine Product |
| Formaldehyde | Aniline (B41778) | NaBH₃CN | N-Methylaniline |
| Acetaldehyde (B116499) | Benzylamine | NaBH(OAc)₃ | N-Ethylbenzylamine |
| Acetone | Ammonia | NaBH₃CN | Isopropylamine |
| Propionaldehyde | Methylamine | NaBH₄ / Acid | N-Propylmethylamine |
Nucleophilic Substitution Approaches for this compound Precursors
Nucleophilic substitution is a fundamental reaction for creating the carbon-nitrogen bonds within the precursors of this compound. A common application is the synthesis of the 3-(ethylamino)propanoate precursor, which can be achieved by reacting a suitable 3-substituted propanoate with ethylamine.
For instance, ethyl 3-bromopropanoate (B1231587) can serve as an electrophile, with the bromine atom acting as a leaving group. Ethylamine, acting as the nucleophile, attacks the carbon atom bonded to the bromine, displacing it to form ethyl 3-(ethylamino)propanoate. However, a significant challenge with this method is the potential for over-alkylation, where the newly formed secondary amine can react further with the alkyl halide, leading to a mixture of products. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.
Multi-step Syntheses of this compound Analogues
The synthesis of more complex analogues of this compound often requires multi-step reaction sequences that combine several of the fundamental reactions described above. nih.gov These syntheses allow for the construction of molecules with specific functionalities and stereochemistry.
A representative multi-step strategy for an analogue might begin with a readily available starting material, such as 3-nitrobenzaldehyde. nih.gov A sequence could involve:
Condensation and Reduction : A tandem Knoevenagel condensation with a compound like Meldrum's acid, followed by reduction, to create a 3-(3-nitrophenyl)propanoic acid intermediate. nih.gov
Nitro Group Reduction : The nitro group is then reduced to an amino group (-NH₂), for example, using stannous chloride (SnCl₂). nih.gov
Reductive Amination : The newly formed primary aniline could undergo reductive amination with acetaldehyde and a reducing agent to introduce an ethyl group, forming an N-ethyl-3-(3-aminophenyl)propanoate derivative. nih.gov
Amidation : Finally, the ester can be converted to the desired N-ethyl amide through reaction with ethylamine, possibly catalyzed or driven by heat. youtube.com
This modular approach allows for the creation of a library of analogues by varying the reagents in each step. nih.gov
Catalysis and Reaction Conditions in this compound Synthesis
The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the choice of catalysts and reaction conditions.
In amidation reactions , particularly the direct formation from esters, various catalysts can be employed. While traditional methods often require harsh conditions, modern catalysts facilitate the reaction under milder temperatures. For example, iron(III) chloride (FeCl₃) has been shown to be an effective Lewis acid catalyst for the solvent-free direct amidation of esters at 80 °C, working well for both primary and secondary amines. mdpi.com Other metal catalysts, such as lanthanum (III) triflate, and even simple compounds like lithium hydroxide (B78521) (LiOH), have also been used successfully. arcjournals.org For coupling carboxylic acids and amines, carbodiimides like DCC and EDC are standard reagents that promote the reaction at room temperature. masterorganicchemistry.com
For reductive amination , catalysis can play a role in both activating the carbonyl group and facilitating the reduction. Lewis acids such as Ti(OiPr)₄ can activate aldehydes or ketones towards amine addition. masterorganicchemistry.com In some cases, transition metal complexes are used for the reduction step. Iridium complexes, for instance, have been developed for the reductive alkylation of secondary amines with aldehydes using silanes as the reducing agent. organic-chemistry.org
Table 3: Catalysts and Conditions for Key Synthetic Steps
| Reaction Type | Catalyst/Reagent | Substrates | Conditions | Outcome | Citation |
| Direct Amidation | Iron(III) Chloride (FeCl₃) | Esters and Amines | Solvent-free, 80 °C, 1.5–12 h | Good yields (47–99%) | mdpi.com |
| Amidation | Triethylamine (NEt₃) | HFIP Esters and Amines | Solvent-free, 80 °C, 30-60 min | High conversion | arcjournals.org |
| Reductive Amination | Iridium Complex | Aldehydes and Secondary Amines | Et₃SiH (reducing agent) | Efficient N-alkylation | organic-chemistry.org |
| Reductive Amination | Boric Acid | Aldehydes/Ketones and Amines | NaBH₄, Solvent-free | Convenient amination | organic-chemistry.org |
Derivatization Strategies for this compound
Derivatization involves chemically modifying a compound to enhance its properties for a specific purpose, such as improving its detectability in analytical methods or creating new analogues with different biological activities. nih.govresearchgate.net The functional groups in this compound—the secondary amine and the amide—are potential sites for derivatization.
The secondary amine is a nucleophilic site that can be targeted by various electrophilic reagents.
Alkylation/Acylation : Further alkylation or acylation at the secondary amine can introduce new functional groups. For instance, reaction with an alkyl halide or an acyl chloride would produce a tertiary amine or a more complex amide structure, respectively.
Reaction with Maleimides : Reagents like N-ethylmaleimide (NEM) are commonly used to derivatize thiols, but they can also react with amines, depending on the pH. researchgate.net This could be a strategy to attach a maleimide (B117702) tag to the molecule.
The amide group itself is relatively unreactive but can be modified under certain conditions. libretexts.org For analytical purposes, derivatization is often employed to increase the volatility or ionization efficiency of a molecule for techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govvu.nl For example, reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are used to derivatize carboxylic acids, often in conjunction with an amine like 2,2,2-trifluoroethylamine (B1214592) (TFEA), to create a more easily analyzable derivative. nih.gov While this compound does not have a carboxylic acid, similar principles could be applied to modify its structure if a suitable reactive handle were present or introduced.
Chemical Reactivity and Mechanistic Studies of N Ethyl 3 Ethylamino Propanamide
Fundamental Reaction Types of the N-Ethyl-3-(ethylamino)propanamide Scaffoldbyjus.comnih.govnih.gov
The structure of this compound contains two primary reactive sites: a nucleophilic secondary amine and an electrophilic, though relatively unreactive, tertiary amide carbonyl group. nih.gov The fundamental reactions of this scaffold are therefore centered around the chemistry of these two functional groups.
Nucleophilic Acyl Substitution Mechanisms Involving Propanamide Moietieslibretexts.orgdoubtnut.com
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives. This two-step process involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl double bond. libretexts.org
The propanamide moiety in this compound is a tertiary amide. Amides are the least reactive among the common carboxylic acid derivatives towards nucleophilic acyl substitution due to the poor leaving group ability of the amide anion. Consequently, these reactions typically require harsh conditions, such as strong acid or base catalysis and elevated temperatures.
Base-Catalyzed Mechanism: Under basic conditions, a strong nucleophile directly attacks the amide carbonyl carbon. byjus.com This forms a tetrahedral alkoxide intermediate. The subsequent step requires the expulsion of the ethylamino group as a leaving group, which is a relatively strong base and thus a poor leaving group, making this pathway difficult. masterorganicchemistry.com
Acid-Catalyzed Mechanism: In the presence of a strong acid, the carbonyl oxygen is first protonated. byjus.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. The nucleophile adds to the activated carbonyl, forming a tetrahedral intermediate. A series of proton transfers then allows for the departure of the leaving group as a neutral amine, which is a more favorable process. youtube.com
Table 1: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution
| Carboxylic Acid Derivative | Leaving Group | Relative Reactivity |
|---|---|---|
| Acyl Chloride | Cl⁻ | Highest |
| Acid Anhydride (B1165640) | RCOO⁻ | High |
| Ester | RO⁻ | Moderate |
| Amide | R₂N⁻ | Lowest |
Amine-Based Reactions on N-Ethyl-3-(ethylamino)propanamidechadsprep.comscbt.com
The secondary amine in this compound is a key reactive center, capable of acting as a nucleophile or a base. Its reactivity is a defining feature of the molecule's chemical profile.
Common reactions involving the secondary amine include:
Alkylation: The nitrogen atom can attack an alkyl halide in a nucleophilic substitution reaction to form a tertiary amine.
Acylation: Reaction with an acyl chloride or acid anhydride will lead to the formation of a new, more substituted amide. This reaction is typically faster than the substitution at the existing tertiary amide carbonyl.
Reaction with Aldehydes and Ketones: The secondary amine can react with aldehydes or ketones to form an enamine, following the initial formation of an unstable carbinolamine intermediate.
Oxidation and Reduction Pathways of N-Ethyl-3-(ethylamino)propanamidebyjus.comnih.gov
Reduction: The tertiary amide group of this compound can be reduced, though it requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is effective at reducing amides to their corresponding amines. doubtnut.com In this case, the reduction would convert the propanamide moiety into a propanamine, yielding N1,N3-diethylpropane-1,3-diamine.
Oxidation: The secondary amine is susceptible to oxidation, although the products can be varied and complex depending on the oxidizing agent used. Strong oxidants can lead to cleavage of the C-N bonds.
Stereochemical Considerations in this compound Reactionsscbt.com
This compound is an achiral molecule as it does not possess any stereocenters. The carbon atoms are all sp³ hybridized with at least two identical substituents (hydrogen atoms) or are part of a freely rotating ethyl group.
Stereochemistry would become a relevant factor in its reactions under the following circumstances:
Use of a Chiral Reagent: If the molecule reacts with a chiral catalyst or reagent, the reaction may proceed through diastereomeric transition states, potentially leading to a specific stereoisomeric product if a new chiral center is formed.
Formation of a New Stereocenter: If a reaction modifies the molecule to create a new chiral center (for example, through functionalization of the carbon atom alpha to the carbonyl group), a racemic mixture of enantiomers would be expected unless a chiral influence is present.
Intermolecular and Intramolecular Reactivity Profiles
The presence of both a nucleophilic amine and an electrophilic amide on the same carbon skeleton allows for the possibility of both intermolecular and intramolecular reactions.
Intramolecular Reactivity: An intramolecular reaction could theoretically occur if the secondary amine nitrogen were to attack the amide carbonyl carbon. This would result in the formation of a five-membered ring. However, given the low reactivity of the tertiary amide carbonyl toward nucleophilic attack, this cyclization is highly unlikely to occur under standard conditions. Forcing conditions would be required, and even then, the reaction may not be favorable.
Intermolecular Reactivity: Intermolecular reactions are generally more probable for this molecule. At higher concentrations, one molecule's secondary amine can react with another molecule's functional groups if an appropriate external reagent is introduced. For example, in the presence of a suitable coupling agent, intermolecular amide bond formation could lead to oligomers or polymers. The secondary amine will preferentially react with more electrophilic species present in the reaction mixture before attacking the unreactive amide of another molecule.
Table 2: Summary of Potential Reactivity
| Reaction Type | Functional Group Involved | Probable Outcome |
|---|---|---|
| Nucleophilic Acyl Substitution | Tertiary Amide | Requires harsh conditions (acid/base, heat) byjus.com |
| Nucleophilic Attack | Secondary Amine | Readily undergoes alkylation, acylation chadsprep.com |
| Reduction | Tertiary Amide | Forms a diamine with strong reducing agents (e.g., LiAlH₄) doubtnut.com |
| Intramolecular Cyclization | Amine and Amide | Unlikely due to low amide reactivity |
Computational Chemistry and Theoretical Investigations of N Ethyl 3 Ethylamino Propanamide
Quantum Chemical Calculations on N-Ethyl-3-(ethylamino)propanamide
Quantum chemical calculations are a fundamental tool for understanding the behavior of molecules at the atomic and electronic levels. These methods, which are based on the principles of quantum mechanics, can provide valuable insights into molecular structure, stability, and reactivity. However, a specific application of these methods to this compound is not documented in the available scientific literature.
Electronic Structure and Molecular Orbital Analysis
An analysis of the electronic structure of this compound would involve the use of quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations, to determine the distribution of electrons within the molecule. This would include the calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack.
Furthermore, an electronic structure analysis would typically involve the generation of an electrostatic potential map to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule. This information is vital for understanding intermolecular interactions. As of now, no such specific studies have been published for this compound.
Conformational Analysis and Energy Landscapes
Due to the presence of several single bonds, this compound is expected to exist as a mixture of different conformers at room temperature. A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is typically achieved by rotating the dihedral angles of the flexible bonds and calculating the corresponding energy at each step.
Molecular Dynamics Simulations for this compound Systems
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. An MD simulation of this compound, either in a vacuum or in a solvent, would involve numerically solving Newton's equations of motion for the atoms of the molecule. This would provide a trajectory of the molecule's positions and velocities over time.
From this trajectory, a wealth of information could be extracted, including conformational changes, intermolecular interactions (if in a condensed phase), and various thermodynamic properties. MD simulations are particularly useful for understanding the dynamic nature of molecules and how they behave in a realistic environment. There are currently no published studies detailing molecular dynamics simulations specifically for systems containing this compound.
Structure-Reactivity Relationships in this compound: A Theoretical Perspective
A theoretical investigation into the structure-reactivity relationships of this compound would aim to connect its molecular structure to its chemical reactivity. This would involve the use of the computational results from electronic structure calculations and conformational analysis to predict how the molecule might behave in chemical reactions.
Advanced Analytical Methodologies for N Ethyl 3 Ethylamino Propanamide Characterization
Chromatographic Separation and Detection Methods for N-Ethyl-3-(ethylamino)propanamide
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) in this compound Quantification
The precise quantification of this compound in various matrices relies on advanced analytical methods that offer high sensitivity and selectivity. Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are indispensable for this purpose. chromatographytoday.com The most prominent among these are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). ijnrd.orgactascientific.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a powerful and widely used technique for the quantification of chemical compounds in complex mixtures. humanjournals.comox.ac.uk It combines the separation capabilities of liquid chromatography (LC) with the highly sensitive and selective detection of tandem mass spectrometry (MS/MS). humanjournals.com
Separation (LC): In the analysis of this compound, a reversed-phase LC method would typically be employed. The sample, dissolved in a suitable solvent, is injected into the LC system. The compound is then separated from other matrix components on a stationary phase (e.g., a C18 column) based on its hydrophobicity. ox.ac.uk A mobile phase, consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) with additives such as formic acid to facilitate ionization, carries the sample through the column.
Detection (MS/MS): After separation, the eluent from the LC column is directed to the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules (ions) of this compound. The triple quadrupole mass spectrometer then selects the specific precursor ion of the compound, fragments it, and detects a specific product ion. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from other substances in the matrix. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another robust hyphenated technique suitable for compounds that are volatile and thermally stable. actascientific.com For a polar compound like this compound, a derivatization step may be necessary to increase its volatility and thermal stability, making it amenable to GC analysis. actascientific.com
Separation (GC): The derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase.
Detection (MS): As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected based on their mass-to-charge ratio. This allows for both identification and quantification of this compound. nih.gov
The choice between LC-MS/MS and GC-MS depends on the compound's physicochemical properties, the nature of the analytical matrix, and the required sensitivity. actascientific.com For non-volatile compounds in complex biological matrices, LC-MS/MS is often the preferred method due to its high sensitivity and reduced need for sample derivatization. humanjournals.comox.ac.uk
Method Validation Protocols for Non-Clinical Analytical Applications of this compound
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. jddtonline.info For non-clinical applications, such as dose formulation analysis, robust validation is crucial to ensure the reliability, consistency, and accuracy of the data generated. researchgate.netnih.gov While specific regulatory guidance for non-clinical dose formulation analysis is not as defined as for clinical bioanalysis, the fundamental validation parameters are similar and include accuracy, precision, specificity, sensitivity, and stability. nih.govscience.gov A validation protocol must be established before the initiation of experiments, defining the procedures and acceptance criteria. nih.gov
Assessment of Accuracy, Precision, and Specificity
Accuracy: Accuracy measures the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. jddtonline.inforesearchgate.net It is typically assessed by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) spanning the expected range of the study samples. The determined concentration is compared to the nominal concentration, and the agreement is expressed as a percentage. researchgate.net
Precision: Precision evaluates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short period. wjarr.com
Intermediate Precision (Inter-assay precision): The precision assessed within the same laboratory but on different days, with different analysts, or using different equipment. researchgate.net
Specificity: Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. wjarr.com For chromatographic methods like LC-MS/MS, specificity is demonstrated by showing that there are no interfering peaks at the retention time of this compound in blank matrix samples (e.g., plasma, formulation vehicle) compared to samples spiked with the analyte. nih.gov
Table 1: Illustrative Accuracy and Precision Data for this compound Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-assay (n=6) | Inter-assay (n=18, 3 runs) |
| Mean Conc. ± SD (ng/mL) | % Accuracy | ||
| Low QC | 5.0 | 4.9 ± 0.2 | 98.0% |
| Mid QC | 50.0 | 51.5 ± 1.5 | 103.0% |
| High QC | 400.0 | 394.0 ± 10.2 | 98.5% |
This table contains simulated data for illustrative purposes.
Determination of Limits of Detection and Quantification
Limit of Detection (LOD): The Limit of Detection is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. jddtonline.info It indicates the sensitivity of the method. For instrumental methods, the LOD is often estimated based on the signal-to-noise ratio (S/N), typically at a ratio of 3:1. epa.gov
Limit of Quantification (LOQ): The Limit of Quantification is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. jddtonline.info The LOQ is a critical parameter for any quantitative assay. A common approach for determining the LOQ is to use a signal-to-noise ratio of 10:1 or to identify the lowest concentration on the calibration curve that meets predefined criteria for accuracy (e.g., within ±20% of the nominal value) and precision (e.g., ≤20% RSD). epa.gov
Table 2: Illustrative Sensitivity Parameters for an this compound Analytical Method
| Parameter | Definition | Typical Method | Example Value (ng/mL) |
| LOD | Lowest detectable concentration | Signal-to-Noise Ratio ≈ 3:1 | 0.5 |
| LOQ | Lowest quantifiable concentration with acceptable accuracy & precision | Signal-to-Noise Ratio ≈ 10:1 | 1.5 |
This table contains simulated data for illustrative purposes.
Evaluation of this compound Stability in Analytical Matrices
Stability testing is essential to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis. researchgate.net This involves subjecting QC samples (typically at low and high concentrations) to various storage and handling conditions that mimic those encountered during routine sample management. The mean concentration of the analyte in the stability samples is then compared to that of freshly prepared samples.
Key stability assessments include:
Freeze-Thaw Stability: Evaluates the effect of repeated freezing and thawing cycles on the analyte. Samples are frozen and thawed for a specified number of cycles before analysis.
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period that reflects the typical sample handling and preparation time.
Long-Term Stability: Determines the stability of the analyte under the intended long-term storage conditions (e.g., -20°C or -80°C) for a duration that covers the expected time from sample collection to analysis.
Post-Preparative Stability: Evaluates the stability of the processed samples (e.g., in the autosampler) prior to injection into the analytical instrument.
Table 3: Illustrative Stability Data for this compound in an Analytical Matrix
| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Change from Nominal |
| Freeze-Thaw (3 cycles) | Low | 5.0 | 4.8 | -4.0% |
| High | 400.0 | 395.2 | -1.2% | |
| Bench-Top (6 hours) | Low | 5.0 | 5.1 | +2.0% |
| High | 400.0 | 406.8 | +1.7% | |
| Long-Term (90 days at -80°C) | Low | 5.0 | 4.9 | -2.0% |
| High | 400.0 | 390.4 | -2.4% |
This table contains simulated data for illustrative purposes.
Industrial Chemical and Material Science Applications of N Ethyl 3 Ethylamino Propanamide Derivatives
Role of N-Ethyl-3-(ethylamino)propanamide in Specialty Chemical Synthesis
This compound possesses two secondary amine groups and an amide functionality, making it a versatile building block for the synthesis of more complex specialty chemicals. The presence of reactive N-H bonds allows for a variety of chemical modifications.
Key Reactive Sites for Synthesis:
| Functional Group | Potential Reactions | Resulting Structures |
| Secondary Amines | Alkylation, Acylation, Arylation, Michael Addition | Tertiary amines, Polyamines, Substituted amides, Heterocyclic compounds |
| Amide | Hydrolysis, Reduction | Carboxylic acids and diamines, Amines |
Derivatives of this compound could theoretically be employed as intermediates in the production of surfactants, chelating agents, and pH-adjusting agents. The dual amine functionality suggests potential for creating molecules with tailored surface activities or metal-binding capabilities.
This compound in Polymer Chemistry and Material Design
The bifunctional nature of this compound, with its two reactive amine hydrogens, positions it as a potential monomer or chain extender in polymerization reactions. Specifically, it can participate in step-growth polymerization with monomers containing complementary functional groups.
Potential Polymerization Reactions:
| Co-monomer Type | Polymerization Reaction | Resulting Polymer |
| Diacyl Chlorides | Polycondensation | Polyamides |
| Diisocyanates | Polyaddition | Polyureas |
| Diepoxides | Ring-opening polymerization | Epoxy resins |
The incorporation of the this compound unit into a polymer backbone could introduce specific properties such as hydrophilicity, due to the amide group, and potential for post-polymerization modification at the tertiary amine sites. These polymers could find applications as coatings, adhesives, or specialty fibers.
Advanced Functional Materials Incorporating this compound Moieties
The introduction of this compound moieties into material structures could lead to the development of advanced functional materials. The amine and amide groups can act as sites for hydrogen bonding, metal ion coordination, or as catalysts.
Potential Functional Material Applications:
| Material Type | Functional Role of the Moiety | Potential Application |
| Ion-exchange resins | Cation binding at amine sites | Water treatment, Metal recovery |
| Smart polymers | pH-responsive swelling/shrinking | Drug delivery, Sensors |
| Catalytic materials | Basic sites for catalysis | Organic synthesis |
For instance, grafting polymers containing this moiety onto a solid support could create a stationary phase for chromatography with unique separation properties based on a combination of polar and weak anion-exchange interactions.
Process Optimization and Commercial Production Strategies for this compound
While specific commercial production methods for this compound are not widely documented, a plausible synthetic route would involve the amidation of a suitable precursor. A common method for synthesizing similar propanamides is the reaction of an acrylate (B77674) ester with an amine, followed by amidation.
A hypothetical two-step synthesis could be:
Michael Addition: Reaction of ethyl acrylate with ethylamine (B1201723) to form ethyl 3-(ethylamino)propanoate.
Amidation: Reaction of the resulting ester with another equivalent of ethylamine to yield this compound.
Theoretical Process Parameters for Optimization:
| Parameter | Objective | Method |
| Reaction Temperature | Control reaction rate and minimize side products | Stepwise heating, Cooling for exothermic steps |
| Catalyst | Increase reaction rate and yield | Use of a base or acid catalyst for the amidation step |
| Solvent | Solubilize reactants and facilitate reaction | Aprotic polar solvents |
| Purification | Achieve high product purity | Distillation, Crystallization, Chromatography |
For commercial-scale production, a continuous flow process might be advantageous over a batch process, offering better control over reaction parameters and potentially higher throughput. The choice of raw materials, energy consumption, and waste management would be critical factors in developing an economically viable and environmentally sustainable production strategy.
Future Research Directions and Emerging Paradigms in N Ethyl 3 Ethylamino Propanamide Chemistry
Unexplored Synthetic Avenues for N-Ethyl-3-(ethylamino)propanamide and Its Analogues
The classical synthesis of amides often involves the coupling of a carboxylic acid and an amine, a reaction that can be applied to the synthesis of this compound. However, modern synthetic chemistry offers a variety of more advanced and efficient methods that remain largely unexplored for this specific compound. Future research could focus on the development of novel synthetic strategies to produce this compound and a diverse library of its analogues.
One promising area is the use of flow chemistry . This technique, where reactions are run in a continuously flowing stream rather than in a batch, offers several advantages including enhanced reaction speed, improved safety, and easier scalability. The synthesis of this compound in a flow reactor could lead to higher yields and purity.
Another avenue is the exploration of biocatalysis . The use of enzymes, such as lipases or proteases, as catalysts for amide bond formation is a green and highly selective alternative to traditional chemical methods. Screening for a suitable enzyme to catalyze the synthesis of this compound could lead to a more sustainable and efficient production process.
Furthermore, the development of solid-phase synthesis protocols would enable the rapid generation of a library of this compound analogues. In this approach, one of the starting materials is attached to a solid support, allowing for easy purification by simple filtration after each reaction step. This would be particularly useful for structure-activity relationship studies.
| Synthetic Method | Potential Advantages for this compound Synthesis | Key Research Objective |
| Flow Chemistry | Increased reaction efficiency, improved process control, enhanced safety. | To develop a continuous-flow process for the synthesis of this compound with high yield and purity. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | To identify and optimize an enzymatic route for the synthesis of this compound. |
| Solid-Phase Synthesis | Rapid synthesis of a library of analogues, simplified purification. | To establish a solid-phase synthesis workflow for generating diverse this compound derivatives. |
Advanced Mechanistic Investigations of this compound Reactivity
A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior in various chemical environments. While the general mechanism of amide formation is well-understood, detailed mechanistic studies on this specific molecule are lacking. youtube.com
Future research should employ advanced techniques to probe the reaction pathways. Kinetic studies , for instance, can provide valuable data on the rates of reaction under different conditions, helping to elucidate the rate-determining step and the influence of catalysts. nih.gov
Isotopic labeling is another powerful tool for mechanistic investigation. By selectively replacing atoms in the starting materials with their isotopes (e.g., ¹³C, ¹⁵N, ²H), it is possible to track the movement of atoms throughout the reaction, providing direct evidence for the proposed mechanism.
Computational modeling , particularly using Density Functional Theory (DFT), can be used to map the potential energy surface of the reaction, identify transition states, and calculate activation energies. nih.gov This can provide insights into the reaction mechanism at the molecular level that are often difficult to obtain through experimental methods alone.
| Investigation Technique | Information Gained | Research Goal |
| Kinetic Studies | Reaction rates, rate laws, activation parameters. nih.gov | To determine the kinetic profile of this compound formation and degradation. |
| Isotopic Labeling | Atom-transfer pathways, identification of intermediates. | To experimentally validate the proposed reaction mechanism for the synthesis of this compound. |
| Computational DFT | Transition state structures, reaction energy profiles. nih.gov | To computationally model the reaction mechanism and guide experimental design. |
Novel Computational Approaches for this compound Design
Computational chemistry offers a powerful toolkit for the rational design of new molecules with desired properties, a paradigm that can be applied to the design of this compound analogues. rsc.org By using in silico methods, it is possible to predict the properties of a molecule before it is synthesized, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of this compound analogues with their chemical or biological activity. researchgate.net This can help to identify the key structural motifs that are important for a particular function.
Molecular docking simulations can be used to predict how this compound and its analogues might interact with biological targets such as proteins or enzymes. nih.gov This is a crucial step in the discovery of new therapeutic agents.
Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of functional groups required for a molecule to have a specific biological activity. This information can then be used to design new and more potent analogues of this compound.
| Computational Method | Application to this compound Research | Desired Outcome |
| QSAR | To correlate structural properties with chemical reactivity or biological activity. researchgate.net | A predictive model for designing analogues with enhanced properties. |
| Molecular Docking | To predict the binding mode and affinity of analogues to specific biological targets. nih.gov | Identification of potential protein targets and lead compounds for further development. |
| Pharmacophore Modeling | To define the key structural features required for a specific biological interaction. | A 3D model to guide the design of novel, active analogues. |
Development of High-Throughput Analytical Platforms for this compound Research
To accelerate the pace of research on this compound and its analogues, the development of high-throughput analytical platforms is essential. rug.nl These platforms would allow for the rapid screening of large numbers of compounds, enabling faster identification of molecules with interesting properties.
High-throughput mass spectrometry (HT-MS) , coupled with liquid chromatography, can be used to quickly analyze the products of parallel synthesis reactions, providing information on yield and purity. This would be invaluable for optimizing reaction conditions and for the quality control of compound libraries.
The development of spectroscopic assays in a microplate format would allow for the rapid screening of this compound analogues for specific properties, such as their ability to inhibit an enzyme or to bind to a receptor.
The integration of robotics and laboratory automation would further enhance the throughput of these analytical platforms, allowing for the unattended analysis of thousands of samples per day. rug.nl This would dramatically increase the efficiency of the research and development process.
| Analytical Platform | Key Features | Application in this compound Research |
| High-Throughput LC-MS | Rapid separation and mass analysis. | To accelerate the analysis of synthetic reaction outcomes and purity assessment of compound libraries. |
| Microplate-based Spectroscopic Assays | Miniaturized assays for absorbance, fluorescence, or luminescence detection. | To enable high-throughput screening of analogues for biological activity or chemical properties. |
| Automated Robotics Systems | Automated sample handling, preparation, and analysis. rug.nl | To increase the overall throughput and efficiency of the research workflow. |
Q & A
Q. What are the critical steps for synthesizing N-Ethyl-3-(ethylamino)propanamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with the coupling of ethylamine derivatives with appropriate carbonyl precursors. Key steps include:
- Amidation : Reacting ethylamine with a propanamide backbone under controlled pH (e.g., using DCC/DMAP as coupling agents).
- Purification : Employing column chromatography or recrystallization to isolate the compound. Solvent selection (e.g., ethanol or dichloromethane) and temperature gradients are critical for high yields (≥85%) .
- Quality Control : Use HPLC or NMR to verify purity (>95%) and confirm structural integrity via FT-IR for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How does the ethylamino group influence the compound’s interaction with biological targets?
The ethylamino group facilitates hydrogen bonding with active sites of enzymes (e.g., proteases) and π-π stacking with aromatic residues in receptors. Studies on analogous compounds show enhanced binding affinity (Kd ~10⁻⁶ M) compared to non-ethylated analogs, suggesting its role in stabilizing ligand-receptor complexes .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm ethylamino protons (δ 1.1–1.3 ppm for CH₃) and amide carbonyl (δ ~170 ppm).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 187.12).
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .
Advanced Research Questions
Q. How can conflicting data on the compound’s enzymatic inhibition efficacy be resolved?
Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Recommended approaches:
- Cross-Validation : Test activity across multiple assays (e.g., fluorescence quenching vs. calorimetry).
- Structural Analysis : Perform molecular docking to identify binding site variations between isoforms .
- Batch Consistency : Verify compound purity and stability (e.g., degradation under light/heat) .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) can reduce reaction time by 30–40%.
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions (e.g., over-alkylation) .
- Solvent Optimization : Switch from DMF to greener solvents (e.g., cyclopentyl methyl ether) to enhance yield (up to 92%) and reduce waste .
Q. How does computational modeling predict the compound’s pharmacokinetic properties?
- ADMET Predictions : Tools like SwissADME estimate logP (~2.1) and bioavailability (70–80%), suggesting moderate lipophilicity.
- Metabolic Pathways : CYP3A4-mediated oxidation is likely, with potential metabolites identified via in silico fragmentation (e.g., ethylamine derivatives) .
- Docking Studies : Predict strong binding to targets like G-protein-coupled receptors (ΔG ≤ -8 kcal/mol) .
Data Contradiction and Reproducibility
Q. Why do stability studies report varying degradation rates for this compound?
Environmental factors (humidity, light) and storage conditions (e.g., desiccant use) significantly impact stability. For reproducible results:
- Standardize Protocols : Store at -20°C in amber vials under nitrogen.
- Accelerated Testing : Use thermal stress (40°C/75% RH) to model degradation kinetics (t₁/₂ ~6 months) .
Q. How to address discrepancies in cytotoxicity data across cell lines?
Cell-specific permeability (e.g., P-gp efflux in MDR1-expressing lines) and metabolic activity (e.g., CYP450 expression) may alter efficacy. Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
